4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is a small molecule that acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5) [ [] ]. It is classified as a non-nucleotide inhibitor, distinguished from traditional nucleoside inhibitors due to its unique structure and binding mechanism [ [] ]. In scientific research, it serves as a valuable tool for investigating the role of mGlu5 in various biological processes and disease models, offering a potential avenue for developing novel therapeutic strategies.
The molecular structure of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been elucidated through co-crystallization studies with the human mGlu5 transmembrane domain [ [] ]. The crystal structure reveals the precise binding interactions of the molecule within the allosteric binding site of the receptor. This detailed structural information provides valuable insights into the mechanism of action and facilitates the rational design of novel mGlu5 modulators with improved potency and selectivity.
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile functions as a negative allosteric modulator of mGlu5, meaning it binds to a site distinct from the glutamate binding site [ [] ]. This binding allosterically inhibits receptor activation by glutamate, effectively reducing mGlu5 signaling. By selectively targeting the allosteric site, this molecule offers a unique approach to modulating mGlu5 activity with potential advantages over orthosteric antagonists in terms of selectivity and reduced side effects.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: